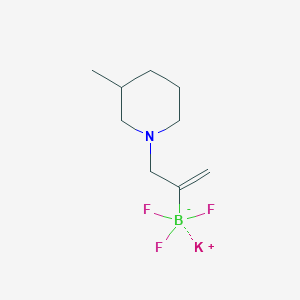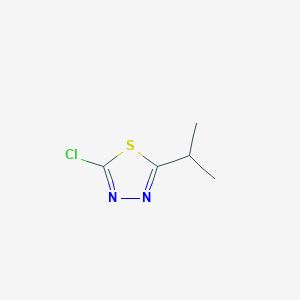![molecular formula C10H11Cl2N3 B1455729 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride CAS No. 1311315-39-5](/img/structure/B1455729.png)
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Overview
Description
“1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1311315-39-5 . It has a molecular weight of 244.12 . The IUPAC name for this compound is 1-(2-chlorobenzyl)-1H-imidazol-2-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound has been done in five steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This resulted in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of the compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 244.12 .Scientific Research Applications
Synthesis and Chemical Analysis
The synthesis of imidazole derivatives, including structures similar to 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride, has been a focus of chemical research due to their potential as pharmaceutical intermediates. Zhou et al. (2018) discussed a practical synthetic route for an imidazole derivative, highlighting the chemical's relevance in pharmaceutical applications. The process involved cyclisation, hydrolysis, and methylation, demonstrating the compound's versatile synthetic pathways and its potential utility in developing various chemical entities (Zhou et al., 2018).
Biological Activity and Antifungal Properties
Research on imidazole derivatives also extends to their biological activity, particularly their antifungal properties. Setzu et al. (2002) investigated 1H-imidazol-1-amine derivatives, finding that certain compounds exhibited promising antifungal activities. This study suggests the potential of imidazole derivatives in developing new antifungal agents, with a focus on structure-activity relationships to optimize their efficacy (Setzu et al., 2002).
Molecular Docking and Spectral Studies
The molecular structure and electronic properties of imidazole derivatives have been explored through experimental and theoretical techniques. Aayisha et al. (2019) conducted DFT, molecular docking, and spectral analysis on a related imidazole compound, revealing its role as an alpha-2-imidazoline receptor agonist with potential antihypertensive effects. Such studies provide a deeper understanding of the compound's biological interactions and its implications for medicinal chemistry (Aayisha et al., 2019).
Isozyme-Selective Inhibition
The specificity of imidazole derivatives towards heme oxygenase (HO) isozymes has been another area of interest. Vlahakis et al. (2006) synthesized imidazole-dioxolane compounds, demonstrating their selective inhibition of the HO-1 isozyme. This selectivity is crucial for therapeutic applications, providing a pathway to minimize side effects associated with non-selective inhibition (Vlahakis et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, are known to interact with a wide range of targets due to their diverse pharmacological effects .
Biochemical Pathways
Indole derivatives, which share structural similarities, are known to influence a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is a lipid-soluble molecule with a dissociation constant near to physiological ph . These properties could influence its bioavailability and distribution within the body.
Result of Action
Compounds with similar structures have been associated with a wide range of biological and clinical applications .
Biochemical Analysis
Biochemical Properties
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can alter metabolic processes by interacting with key enzymes and proteins involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in alterations in cellular processes and functions, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or dysfunction. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can influence its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGGUYXEVMGZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455647.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)







